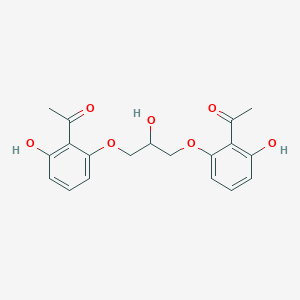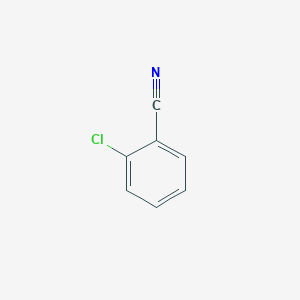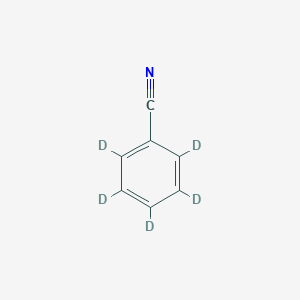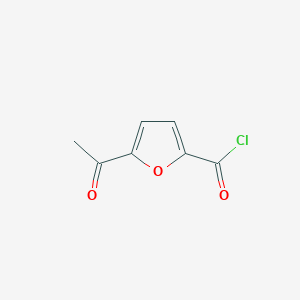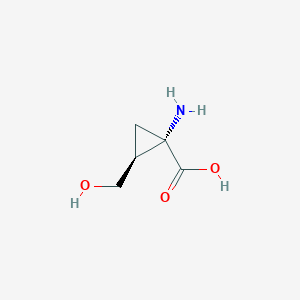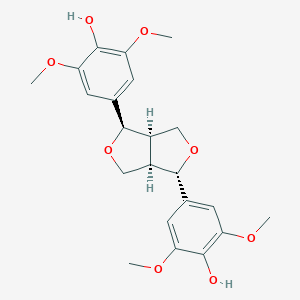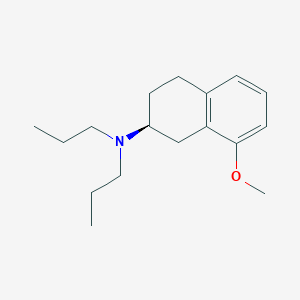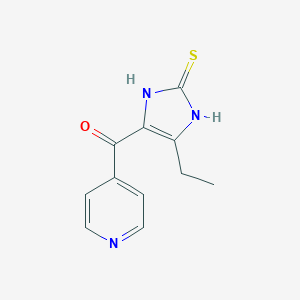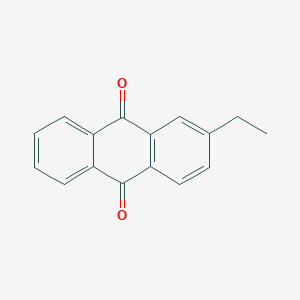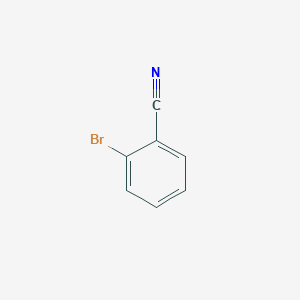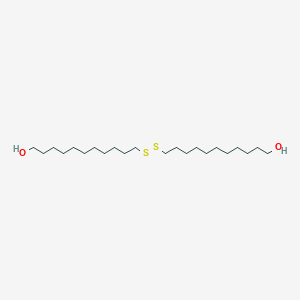
Bis(11-Hydroxyundecyl)disulfid
Übersicht
Beschreibung
Bis(11-hydroxyundecyl) disulfide is an organic compound belonging to the class of disulfides It is characterized by the presence of a disulfide bond (S-S) linking two 11-carbon chains, each containing a terminal hydroxyl group (OH)
Wissenschaftliche Forschungsanwendungen
Bis(11-hydroxyundecyl) disulfide has a wide range of applications in scientific research:
Material Science: Due to its self-assembling properties, it is used in the development of novel materials with specific functionalities, such as drug delivery systems and biosensors.
Biological Studies: It exhibits antimicrobial activity against certain bacteria and fungi, making it a potential candidate for antimicrobial agents.
Cell Interactions: It is being investigated for its effects on cell adhesion and migration, which could have implications in tissue engineering and regenerative medicine.
Wirkmechanismus
Target of Action
Bis(11-hydroxyundecyl) disulfide is a synthetic compound that primarily targets proteins and peptides . The compound’s primary targets are those proteins and peptides that contain disulfide bridges . These bridges play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins .
Mode of Action
The compound interacts with its targets by forming disulfide bonds . The artificial introduction of extra disulfide bridges into peptides or proteins allows the creation of conformational constraints that can improve biological activity or confer thermostability . This interaction results in changes to the structure and function of the target proteins and peptides .
Biochemical Pathways
The primary biochemical pathway affected by Bis(11-hydroxyundecyl) disulfide is the protein folding pathway . The formation of disulfide bridges plays a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules . The downstream effects of this pathway include improved biological activity and thermostability of the proteins and peptides .
Result of Action
The molecular and cellular effects of Bis(11-hydroxyundecyl) disulfide’s action primarily involve changes to the structure and function of target proteins and peptides . By forming disulfide bridges, the compound can induce conformational changes that improve the biological activity and thermostability of these molecules .
Action Environment
The action, efficacy, and stability of Bis(11-hydroxyundecyl) disulfide can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Additionally, the formation of disulfide bridges can be influenced by the presence of oxygen, as air oxidation can facilitate the pairing of disulfide bridges .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(11-hydroxyundecyl) disulfide can be synthesized through the oxidation of 11-mercapto-1-undecanol. The reaction involves the following steps:
Oxidation of Thiols: 11-Mercapto-1-undecanol is oxidized using an oxidizing agent such as oxygen (O2) or hydrogen peroxide (H2O2).
Reaction Conditions: The reaction is typically carried out under mild conditions to prevent over-oxidation and ensure the formation of the disulfide bond.
The reaction can be represented as:
2HS-(CH2)10CH2OH+21O2→HO-(CH2)10CH2S-S-(CH2)10CH2OH+H2O
Industrial Production Methods
Industrial production of bis(11-hydroxyundecyl) disulfide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(11-hydroxyundecyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Oxygen (O2), hydrogen peroxide (H2O2), and other peroxides.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and other thiol-based reducing agents.
Substitution Reagents: Acyl chlorides, alkyl halides, and other electrophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Esters, ethers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(11-azidoundecyl) disulfide
- Bis(2-nitrophenyl) disulfide
- Bis(4-chlorophenyl) disulfide
- Bis(thiobenzoyl) disulfide
Uniqueness
Bis(11-hydroxyundecyl) disulfide is unique due to its terminal hydroxyl groups, which provide hydrophilic character, while the long hydrocarbon chains offer hydrophobic properties. This combination influences its interaction with other molecules and surfaces, making it suitable for a variety of applications in material science and biological studies .
Eigenschaften
IUPAC Name |
11-(11-hydroxyundecyldisulfanyl)undecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O2S2/c23-19-15-11-7-3-1-5-9-13-17-21-25-26-22-18-14-10-6-2-4-8-12-16-20-24/h23-24H,1-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDVALINJKRSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCSSCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571568 | |
| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119438-02-7 | |
| Record name | 11,11'-Disulfanediyldi(undecan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(11-hydroxyundecyl) disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(11-hydroxyundecyl) disulfide compare to the loosely packed hydroxyl-terminated SAMs described in the research in terms of surface properties and potential applications?
A: The research focuses on loosely packed hydroxyl-terminated self-assembled monolayers (SAMs) created by modifying a fluorinated precursor. Bis(11-hydroxyundecyl) disulfide, in contrast, forms densely packed SAMs on gold surfaces []. These densely packed SAMs exhibit different properties than the loosely packed ones, including lower capacitance, higher charge-transfer resistance, and less susceptibility to intercalation by solvents like THF [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


